REACTION_CXSMILES
|
CN(C)/[CH:3]=[CH:4]/[C:5]1[C:15]([N+:16]([O-])=O)=[CH:14][C:13]([N+:19]([O-])=O)=[CH:12][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].Cl[Sn]Cl>C(O)C>[NH2:19][C:13]1[CH:12]=[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])[C:5]2[CH:4]=[CH:3][NH:16][C:15]=2[CH:14]=1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
CN(/C=C/C1=C(C(=O)OCC)C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C
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Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 4 h
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Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated to dryness
|
Type
|
ADDITION
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Details
|
the residue was poured into water
|
Type
|
FILTRATION
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Details
|
The precipitated solid was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×100 mL) and brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=2C=CNC2C1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 39.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |